2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group attached to an aniline moiety and an oxolan-2-ylmethyl group linked to an acetamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves the following steps:
Formation of N-Cyanoaniline: This can be achieved by reacting aniline with cyanogen bromide in the presence of a base such as sodium hydroxide.
Preparation of Oxolan-2-ylmethylamine: This intermediate can be synthesized by the reductive amination of oxolan-2-one (tetrahydrofuran-2-one) with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of N-cyanoaniline with oxolan-2-ylmethylamine in the presence of acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the conversion of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aniline moiety can form hydrogen bonds or electrostatic interactions with active sites, while the oxolan-2-ylmethyl group may enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(N-Cyanoanilino)-N-(methyl)acetamide: Lacks the oxolan-2-ylmethyl group, which may result in different biological activities and chemical reactivity.
2-(N-Cyanoanilino)-N-(ethyl)acetamide: Contains an ethyl group instead of the oxolan-2-ylmethyl group, potentially altering its pharmacokinetic properties.
2-(N-Cyanoanilino)-N-(propyl)acetamide: Features a propyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the oxolan-2-ylmethyl group, which can enhance its chemical stability, solubility, and biological activity compared to similar compounds. This structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(N-cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-11-17(12-5-2-1-3-6-12)10-14(18)16-9-13-7-4-8-19-13/h1-3,5-6,13H,4,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMJCFAKFCLWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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